(2-Cyclobutyl-6-(piperidin-3-yl)pyridin-4-yl)boronic acid
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Overview
Description
(2-Cyclobutyl-6-(piperidin-3-yl)pyridin-4-yl)boronic acid is a boronic acid derivative with a unique structure that includes a cyclobutyl group, a piperidinyl group, and a pyridinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Cyclobutyl-6-(piperidin-3-yl)pyridin-4-yl)boronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely used method for forming carbon-carbon bonds and involves the coupling of an organoboron compound with an organic halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out in aqueous or organic solvents.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. The choice of solvents, catalysts, and reaction conditions would be optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2-Cyclobutyl-6-(piperidin-3-yl)pyridin-4-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.
Substitution: The compound can participate in substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield boronic esters, while reduction can produce boranes.
Scientific Research Applications
(2-Cyclobutyl-6-(piperidin-3-yl)pyridin-4-yl)boronic acid has several scientific research applications:
Biology: The compound can be used in the development of boron-containing biomolecules for biological studies.
Industry: The compound can be used in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of (2-Cyclobutyl-6-(piperidin-3-yl)pyridin-4-yl)boronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical and biological processes. The compound can also participate in catalytic cycles involving palladium or other transition metals, facilitating the formation of carbon-carbon bonds .
Comparison with Similar Compounds
Similar Compounds
4-Pyridinylboronic acid: Another boronic acid derivative with a pyridine ring, used in similar coupling reactions.
N-Boc-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester: A boronic acid ester used in metal-catalyzed cross-coupling reactions.
4-Pyridineboronic acid pinacol ester: A boronic acid ester with applications in organic synthesis.
Uniqueness
(2-Cyclobutyl-6-(piperidin-3-yl)pyridin-4-yl)boronic acid is unique due to its specific combination of functional groups, which provides distinct reactivity and potential applications. The presence of the cyclobutyl and piperidinyl groups can influence the compound’s chemical behavior and interactions, making it a valuable tool in synthetic and medicinal chemistry.
Properties
Molecular Formula |
C14H21BN2O2 |
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Molecular Weight |
260.14 g/mol |
IUPAC Name |
(2-cyclobutyl-6-piperidin-3-ylpyridin-4-yl)boronic acid |
InChI |
InChI=1S/C14H21BN2O2/c18-15(19)12-7-13(10-3-1-4-10)17-14(8-12)11-5-2-6-16-9-11/h7-8,10-11,16,18-19H,1-6,9H2 |
InChI Key |
NXNCOHSDWLVDJH-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=NC(=C1)C2CCCNC2)C3CCC3)(O)O |
Origin of Product |
United States |
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